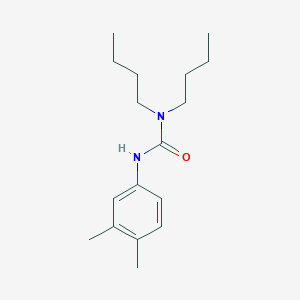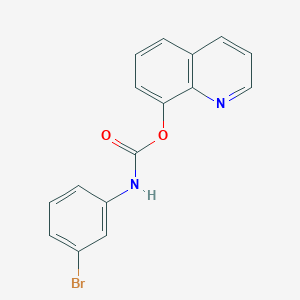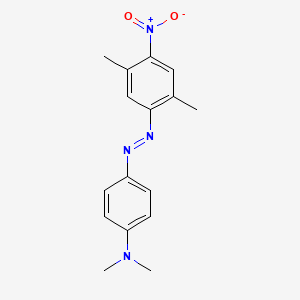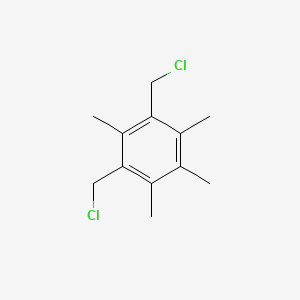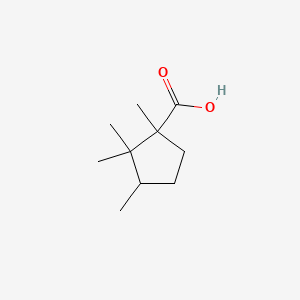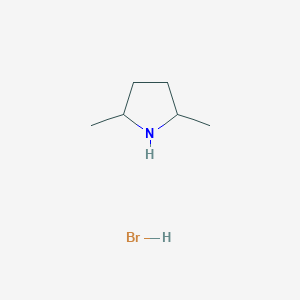
2,5-Dimethylpyrrolidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylpyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyrrolidine hydrobromide typically involves the reaction of 2,5-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process can be summarized as follows: [ \text{C}6\text{H}{13}\text{N} + \text{HBr} \rightarrow \text{C}6\text{H}{14}\text{BrN} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylpyrrolidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield the parent amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 2,5-dimethylpyrrolidine.
Reduction: 2,5-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpyrrolidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-dimethylpyrrolidine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylpiperidine hydrobromide
- 3,3-Dimethylpyrrolidine hydrochloride
- 2,2,5-Trimethylpyrrolidine
Comparison: 2,5-Dimethylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
65944-50-5 |
|---|---|
Molekularformel |
C6H14BrN |
Molekulargewicht |
180.09 g/mol |
IUPAC-Name |
2,5-dimethylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
KPEKIRUMYZFFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N1)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
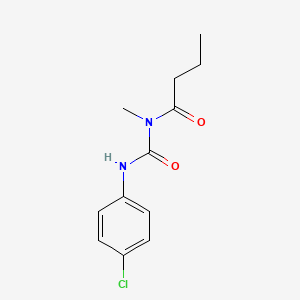
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
